

Technical Profile: 7-Hydroxy-1-methylindole (CAS 475577-33-4)

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Compound of Interest

Compound Name:	1-Methyl-1H-indol-7-ol
CAS No.:	475577-33-4
Cat. No.:	B3268108

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Strategic Scaffold for Kinase Inhibition and Redox-Modulating Therapeutics[1][2] Executive Summary & Core Identity

7-Hydroxy-1-methylindole (CAS 475577-33-4) is a specialized bicyclic heteroaromatic scaffold used primarily as a building block in the design of kinase inhibitors, GPCR ligands, and redox-active therapeutics.[1] Unlike the ubiquitous 5-hydroxyindole (serotonin) or 3-substituted indoles (tryptophan derivatives), the 7-hydroxy-1-methyl motif offers a unique steric and electrostatic profile.[1]

The presence of the N1-methyl group ablates the canonical hydrogen bond donor capacity of the indole nitrogen, forcing specific hydrophobic interactions, while the C7-hydroxyl group provides a directed hydrogen bond donor/acceptor handle in a position often utilized to target solvent-front residues or specific water networks in enzyme active sites.

Property	Data
CAS Number	475577-33-4
IUPAC Name	1-methyl-1H-indol-7-ol
Molecular Formula	C ₉ H ₉ NO
Molecular Weight	147.17 g/mol
SMILES	Cn1ccc2c1cccc2O
Key Features	N1-Methyl (Hydrophobic), C7-OH (H-bond Donor/Acceptor), Electron-rich indole core

Synthesis & Manufacturing: The "Self-Validating" Protocol

Direct alkylation of 7-hydroxyindole typically results in a mixture of N-alkylation and O-alkylation, requiring tedious chromatographic separation.[1] To ensure high purity and regioselectivity, the Demethylation Route is the industry-standard, self-validating protocol.[1] This method locks the nitrogen position first, then reveals the hydroxyl group.

Step-by-Step Methodology

Phase 1: N-Methylation (Precursor Synthesis)[1]

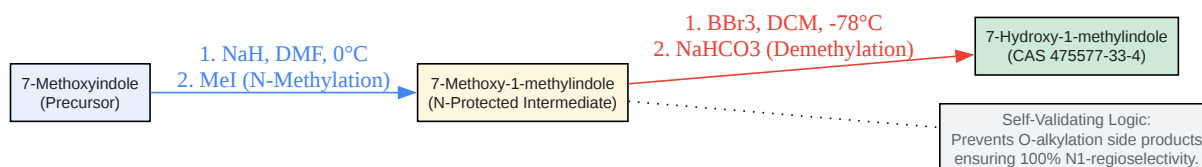
- Substrate: 7-Methoxyindole (Commercial starting material).[1]
- Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI).
- Solvent: Anhydrous DMF or THF.[1]
- Protocol:
 - Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under Argon.
 - Add 7-Methoxyindole (1.0 eq) dropwise.[1] Stir for 30 min to ensure deprotonation (formation of the indolyl anion).

- Add MeI (1.1 eq) dropwise. Allow to warm to RT and stir for 2-4 hours.
- Checkpoint: TLC should show complete consumption of starting material (higher R_f for product).
- Workup: Quench with water, extract with EtOAc. Product: 7-methoxy-1-methylindole.

Phase 2: Regioselective Demethylation (The Critical Step)

- Substrate: 7-methoxy-1-methylindole.[1][2]
- Reagent: Boron Tribromide (BBr₃), 1.0 M in Dichloromethane (DCM).
- Solvent: Anhydrous DCM.[1]
- Protocol:
 - Dissolve substrate in anhydrous DCM under Argon.[1] Cool to -78°C.[1]
 - Slowly add BBr₃ (2.5 eq). Note: Excess BBr₃ is required to complex with the Lewis-basic nitrogen and the ether oxygen.
 - Allow the reaction to warm slowly to 0°C over 2 hours.
 - Quench (Critical Safety): Cool back to -78°C. Add MeOH dropwise (exothermic!). Then add saturated NaHCO₃ solution.
 - Purification: Extract with DCM. The product, 7-hydroxy-1-methylindole, is prone to oxidation; store under inert atmosphere or use immediately.[1]

Visualizing the Synthesis Logic



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Figure 1: The regioselective synthesis pathway avoiding ambiguous alkylation sites.

Structural Utility in Drug Discovery

The 7-hydroxy-1-methylindole scaffold is not merely a passive linker; it is an active pharmacophore.[1] Its utility is defined by its ability to modulate Lipophilic Ligand Efficiency (LLE) and Residence Time.

A. Kinase Inhibitor Design (Hinge Binding)

In kinase drug discovery, the "hinge region" is the primary anchor.

- Standard Indoles: The N-H at position 1 often donates a hydrogen bond to the hinge backbone (e.g., to the carbonyl of the gatekeeper residue).
- 1-Methyl Indoles: Methylation at N1 removes this H-bond donor.[1] This is strategic when:
 - The kinase pocket has a hydrophobic patch near the hinge (e.g., Met, Leu) that accommodates the methyl group.
 - Selectivity is required against kinases that strictly require the N-H donor.
- 7-OH Function: The hydroxyl group at C7 is positioned to form an intramolecular H-bond (with substituents at C6) or an intermolecular H-bond with conserved water molecules often found in the "sugar pocket" or solvent front.[1]

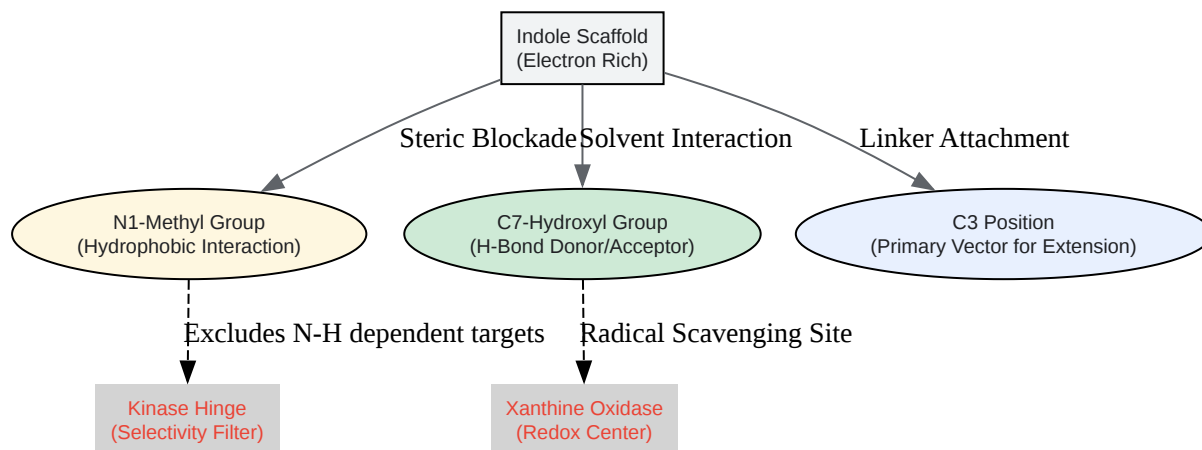
B. Redox-Active Therapeutics (Melatonin Analogues)

Research by Galano's group has highlighted 7-hydroxy-1-methylindole derivatives (specifically hydrazine analogues) as potent antioxidants and enzyme inhibitors.[1]

- Mechanism: These compounds act as Xanthine Oxidase (XO) inhibitors.[3] The electron-rich indole ring, further activated by the 7-OH electron-donating group (EDG), facilitates Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms to scavenge free radicals.[1]

- Case Study: The analogue (E)-1-methyl-3-((2-phenylhydrazine)methyl)-1H-indol-7-ol demonstrates superior antioxidant capacity compared to melatonin, driven by the stability of the resulting indolyl radical.[1]

Pharmacophore Map



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Figure 2: Pharmacophore mapping of 7-hydroxy-1-methylindole in binding sites.

Analytical Characterization

To validate the identity of CAS 475577-33-4, the following analytical signals are diagnostic.

Method	Diagnostic Signal	Interpretation
^1H NMR (DMSO- d_6)	δ ~9.5 ppm (s, 1H)	OH proton. Disappears on D_2O shake.[1]
δ ~4.0 ppm (s, 3H)	N-Methyl group. Sharp singlet, distinct from O-Me (usually ~3.8 ppm).[1]	
δ ~6.5 - 7.2 ppm (m, 4H)	Aromatic protons. Pattern confirms 7-substitution (coupling constants J values). [1]	
LC-MS (ESI)	$[\text{M}+\text{H}]^+ = 148.07$	Protonated molecular ion.
HPLC	Retention Time (RT)	Will be shorter than 7-methoxy-1-methylindole (more polar due to OH).[1]

Safety & Handling (MSDS Summary)

- Hazards: Irritant (Skin/Eye). The phenolic moiety makes it susceptible to oxidation (turning brown/black upon air exposure).
- Storage: -20°C , under Argon/Nitrogen atmosphere. Protect from light.[1]
- Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless esterification is intended).

References

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